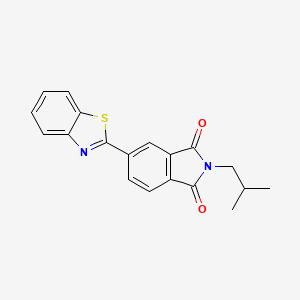![molecular formula C16H12F4O2 B5793499 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene](/img/structure/B5793499.png)
1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene is a fluorinated aromatic compound with potential applications in various fields of chemistry and materials science. The presence of multiple fluorine atoms and a methoxyphenoxy group imparts unique chemical properties to this compound, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the benzene ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Etherification: Formation of the methoxyphenoxy group through a nucleophilic substitution reaction between a fluorinated benzene derivative and 4-methoxyphenol.
Alkene Formation: Introduction of the prop-1-enyl group via a Heck reaction, where a halogenated precursor reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
化学反応の分析
Types of Reactions
1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The prop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkene group can be reduced to an alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines (NH2R), thiols (SHR)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Amino or thiol-substituted derivatives
科学的研究の応用
1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Materials Science: Incorporated into polymers and materials to enhance properties such as thermal stability and chemical resistance.
Biology and Medicine: Potential use in drug discovery and development due to its unique chemical properties and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and other non-covalent interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,2,4,5-tetrafluoro-3-(methoxymethoxy)benzene: Similar structure but lacks the prop-1-enyl group.
2’,3,4,5-tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Contains a propyl group instead of a prop-1-enyl group and has a different aromatic core.
Uniqueness
1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene is unique due to the combination of fluorine atoms, a methoxyphenoxy group, and a prop-1-enyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
特性
IUPAC Name |
1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O2/c1-3-4-11-12(17)14(19)16(15(20)13(11)18)22-10-7-5-9(21-2)6-8-10/h3-8H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEQYWYMVHKPMD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

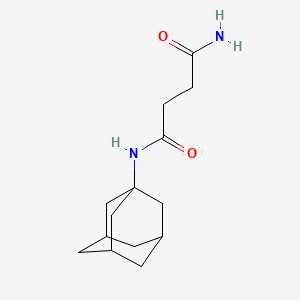
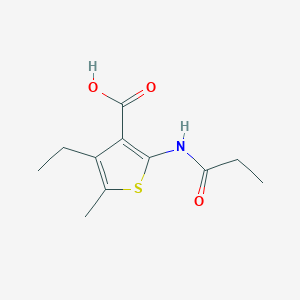
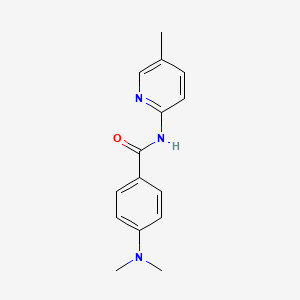
![4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5793445.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793447.png)
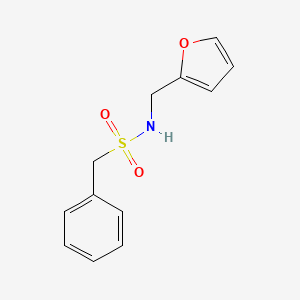
![3-(3-Methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B5793472.png)
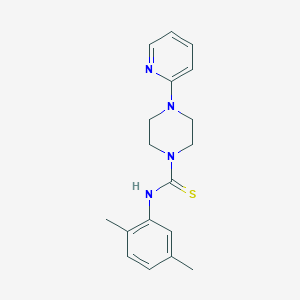
![4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B5793481.png)

![4-[(2,6-DIETHYLPHENYL)CARBAMOYL]BUTANOIC ACID](/img/structure/B5793503.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5793508.png)
